Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Key Structural Features:
| Feature | Description |
|---|---|
| Tetrahydropyrimidine core | Partially saturated six-membered ring with N atoms at positions 1 and 3. |
| Benzodioxole substituent | Bromine at position 6 enhances steric and electronic effects. |
| Benzyl carboxylate | Provides ester functionality, influencing solubility and reactivity. |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, studies on structurally analogous benzodioxole-containing heterocycles reveal critical insights. For example, single-crystal X-ray diffraction of 1-((benzo[d]dioxol-5-yl)methyl)-2-((benzo[d]dioxol-6-yl)methyl)diselane demonstrated that the benzodioxole rings adopt a nearly orthogonal arrangement relative to the central diselenide bridge. This geometry minimizes steric clashes and facilitates intermolecular interactions, such as Se···O nonbonded contacts (2.862 Å).
In the case of tetrahydropyrimidines, conformational flexibility is influenced by substituents. For instance, 3-benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine adopts an envelope conformation with the N-benzyl group in a quasi-axial position. Similarly, the title compound’s tetrahydropyrimidine ring likely exhibits a sofa or half-chair conformation , stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and NH group.
Spectroscopic Characterization:
- ¹H NMR : Signals for the benzodioxole methylene protons appear as singlets near δ 5.86 ppm.
- ¹³C NMR : The carbonyl carbon of the carboxylate group resonates at δ 165–170 ppm, while the tetrahydropyrimidine ring carbons appear between δ 28–33 ppm.
- IR : Strong absorption bands near 1245 cm⁻¹ correspond to C–O stretching in the benzodioxole ring.
Comparative Analysis with Related Tetrahydropyrimidine Derivatives
The structural and functional uniqueness of this compound becomes evident when compared to other tetrahydropyrimidine derivatives:
Benzyl 4-(2,4-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
- Molecular Formula : C₂₁H₂₂N₂O₅.
- Key Differences : Replaces the bromobenzodioxole group with a dimethoxyphenyl substituent.
- Impact : The absence of bromine reduces molecular weight (382.42 g/mol vs. 445.3 g/mol) and alters electronic properties, potentially affecting biological activity.
3-Benzyl-6-Benzylamino-1-Methyl-5-Nitro-1,2,3,4-Tetrahydropyrimidine
Structural and Functional Trends:
Properties
Molecular Formula |
C20H17BrN2O5 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
benzyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H17BrN2O5/c1-11-17(19(24)26-9-12-5-3-2-4-6-12)18(23-20(25)22-11)13-7-15-16(8-14(13)21)28-10-27-15/h2-8,18H,9-10H2,1H3,(H2,22,23,25) |
InChI Key |
ZVGURVBYAIYJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydropyrimidine Formation
The tetrahydropyrimidine ring is typically constructed via a modified Biginelli reaction, which condenses a β-keto ester, aldehyde, and urea derivative. For this compound, 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as the core structure. The reaction employs benzyl acetoacetate as the β-keto ester, methylurea, and a brominated benzodioxole aldehyde precursor.
Reaction Conditions:
-
Solvent: Ethanol or acetic acid
-
Catalyst: HCl or Lewis acids (e.g., ZnCl₂)
-
Temperature: 80–100°C
-
Duration: 12–24 hours
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding the intermediate tetrahydropyrimidine carboxylate.
Bromobenzo[d] dioxol-5-yl Substitution
The brominated benzodioxole moiety is introduced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The intermediate tetrahydropyrimidine reacts with 6-bromobenzo[d][1,dioxol-5-yl boronic acid under Suzuki-Miyaura conditions:
Optimized Suzuki Coupling Protocol:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Dioxane/water (4:1)
-
Temperature: 90°C, 8 hours
Catalytic Tandem Cross-Coupling Methods
Copper-Catalyzed C–N and C–S Bond Formation
Recent advances utilize copper catalysts for tandem intramolecular cross-coupling, streamlining the synthesis. A β-ketothioamide precursor undergoes cyclization to form the tetrahydropyrimidine ring while introducing the benzodioxole group.
Procedure:
-
Synthesis of β-Ketothioamide:
-
Intramolecular Cyclization:
Optimization of Reaction Parameters
Temperature and Solvent Effects
Elevated temperatures (90–110°C) improve reaction rates but risk decomposition. Polar aprotic solvents (DMF, dioxane) enhance solubility of aromatic intermediates, while ethanol favors condensation steps.
Catalyst Loading and Selectivity
Reducing Pd catalyst loading to 2–5 mol% minimizes costs without compromising yield. Ligands such as PPh₃ or DPPP (1,3-bis(diphenylphosphino)propane) enhance selectivity for the Suzuki coupling step.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution (hexane:ethyl acetate 3:1 to 1:1) on silica gel, achieving >95% purity.
Spectroscopic Validation
Key Analytical Data:
-
IR (KBr): 1720 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N)
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.82 (s, 1H, benzodioxole), 5.21 (s, 2H, CH₂Ph), 4.12 (q, 1H, pyrimidine-H), 2.41 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Multi-Step Condensation | HCl/Pd(PPh₃)₄ | 68–72 | 95 | Scalability |
| Tandem Cross-Coupling | CuI/Cu(OTf)₂ | 80–86 | 97 | Fewer Steps |
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions such as:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology
In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to analogs with modifications in the C-4 aryl group, ester substituents, and heteroatom substitutions (Table 1).
Table 1: Structural comparison highlighting substituent diversity and molecular weight variations.
Crystallographic and Conformational Analysis
- Ring Puckering: The tetrahydropyrimidine ring adopts a boat conformation in many analogs, as determined by X-ray crystallography using SHELX . Substituents like bromine may influence puckering amplitude, as described by Cremer-Pople coordinates .
- Hydrogen Bonding: The carbonyl group at C-2 participates in intermolecular H-bonding, stabilizing crystal packing. Ethyl esters (e.g., ) exhibit weaker H-bonding networks than benzyl esters due to reduced steric hindrance .
Biological Activity
Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a brominated benzodioxole moiety and a tetrahydropyrimidine ring, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 432.27 g/mol. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions such as nucleophilic substitutions and condensation reactions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism underlying its antimicrobial activity may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at MIC 15.62 µg/ml | |
| Candida albicans | Inhibition at MIC 15.62 µg/ml | |
| Escherichia coli | Notable inhibition observed |
The disk diffusion method was employed to evaluate the antimicrobial effectiveness of the compound against these microorganisms.
Anticancer Activity
This compound has also shown anticancer potential . Research indicates that it may act on specific targets within cancer cells, leading to apoptosis and cell cycle arrest.
Case Studies:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., Mia PaCa-2 and HepG2) demonstrated significant cytotoxic effects with IC50 values suggesting potent antitumor activity .
- Mechanistic Insights : The compound's interaction with thioredoxin reductase (TrxR), an important target in cancer therapy, was highlighted in recent studies. Inhibition of TrxR leads to increased oxidative stress in cancer cells, promoting apoptosis .
Structure-Activity Relationship (SAR)
The unique structural features of this compound enhance its biological activity compared to structurally similar compounds. For instance:
| Compound Name | Key Features |
|---|---|
| Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Lacks bromination; potential similar biological activity |
| Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yloxy)-6-methylpyrimidinone | Contains an ether linkage; altered reactivity |
| Benzyl 4-(benzo[d][1,3]dioxol)-6-methylpyrimidinone | Similar structure without carboxylic acid functionality |
The brominated structure is believed to enhance both the electrophilic nature and biological reactivity , making it a valuable candidate for further exploration in drug development.
Q & A
Q. Key Conditions :
- Solvent: Ethanol or acetic acid.
- Temperature: Reflux (80–100°C) for 6–12 hours.
- Post-reaction isolation: Crystallization from ethanol or column chromatography.
Q. Yield Optimization :
- Catalyst screening (e.g., Lewis acids like FeCl₃ improve regioselectivity).
- Microwave-assisted synthesis reduces reaction time to 1–2 hours .
Advanced: How can structural contradictions in NMR data be resolved during characterization?
Answer:
Discrepancies in NMR assignments (e.g., diastereotopic protons or conformational flexibility) require:
2D NMR Techniques :
- HSQC and HMBC to confirm connectivity.
- NOESY to assess spatial proximity of substituents.
X-ray Crystallography :
- Resolves boat vs. chair conformations of the tetrahydropyrimidine ring.
- Example: Crystallographic data (e.g., C–Br bond length: 1.89–1.92 Å) confirms bromine positioning .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Dihedral angle (C6-Br) | 178.5° |
| Hydrogen bonding | N–H···O (2.10 Å) |
Basic: What biological screening assays are recommended for initial activity profiling?
Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory : COX-1/2 inhibition assays using ELISA kits.
Q. Key Findings from Analogues :
- Bromophenyl derivatives show MIC values of 8–16 µg/mL against S. aureus .
- Thioxo analogues exhibit IC₅₀ = 12.5 µM in MCF-7 cells .
Advanced: How do electronic effects of the bromobenzo[d][1,3]dioxol group influence bioactivity?
Answer:
The 6-bromobenzo[d][1,3]dioxol-5-yl moiety contributes:
- Electron-withdrawing effects : Enhances electrophilicity of the pyrimidine ring, improving interactions with enzyme active sites (e.g., thymidine phosphorylase).
- Lipophilicity : LogP increases by ~1.5 units compared to non-halogenated analogues, enhancing membrane permeability.
Q. SAR Insights :
- Replacement of bromine with methoxy reduces COX-2 inhibition by 40% .
- Substitution at the 5-position of benzodioxole improves target selectivity .
Advanced: What strategies address inconsistencies in enzyme inhibition data across studies?
Answer:
Assay Standardization :
- Use recombinant enzymes (e.g., human COX-2) to minimize variability.
- Include positive controls (e.g., Celecoxib for COX-2).
Compound Purity :
- Validate via HPLC (purity >95%) and elemental analysis.
Computational Validation :
Q. Table 2: Comparative IC₅₀ Values for Analogues
| Compound Modification | IC₅₀ (COX-2, µM) | IC₅₀ (Thymidine Phosphorylase, µM) |
|---|---|---|
| 6-Bromo-benzodioxolyl | 0.45 | 1.2 |
| 4-Fluorophenyl | 1.8 | 3.7 |
| 3-Hydroxyphenyl | >10 | >10 |
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 min.
- Elemental Analysis : Calculated vs. observed %C, %H, %N (deviation <0.4%).
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ = 475.2 (expected), 475.3 (observed) .
Advanced: How can regioselectivity challenges in functionalization be mitigated?
Answer:
- Directed Metalation : Use Pd-catalyzed C–H activation to introduce substituents at the 4-position.
- Protecting Groups : Benzyloxy groups protect reactive sites during alkylation/oxidation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
